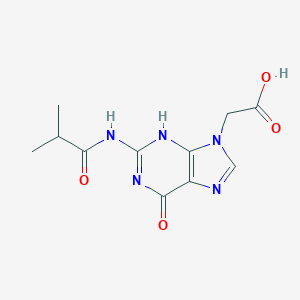

2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid

Description

BenchChem offers high-quality 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULSZAIMYPQTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446961 | |

| Record name | N2-isoButyryl-9-carboxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172405-20-8 | |

| Record name | N2-isoButyryl-9-carboxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid

Introduction

This guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel purine derivative, 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid. In drug discovery and development, a thorough understanding of a compound's physical and chemical characteristics is paramount. These properties govern a molecule's behavior from formulation to its interaction with biological systems, ultimately influencing its efficacy, safety, and stability.[1][2][3] This document is structured to guide researchers through a logical sequence of analysis, from structural and solid-state characterization to the determination of solubility, dissociation constants, lipophilicity, and stability. The methodologies described herein are grounded in established principles and are designed to generate a robust and reliable physicochemical profile.

Molecular Structure and Solid-State Characterization

The foundational step in characterizing any new chemical entity is to confirm its structure and understand its solid-state properties. The solid form of an active pharmaceutical ingredient (API) can significantly impact its bioavailability and manufacturability.[1][4]

Molecular Identity

The compound, 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid, is a derivative of guanine, featuring an N-acylation with an isobutyryl group and an N-alkylation with an acetic acid moiety.

-

Molecular Formula: C₁₁H₁₃N₅O₄

-

Molecular Weight: 279.25 g/mol

-

Chemical Structure:

-

Purine Core: A guanine-like structure, which is a bicyclic aromatic heterocycle.

-

Isobutyramide Group: Attached to the exocyclic amine of the purine ring, this group increases the molecule's lipophilicity.

-

Acetic Acid Side Chain: Attached to the N9 position of the purine ring, this group introduces a carboxylic acid functionality, which will be a key determinant of the compound's acidic properties and solubility.

-

Solid-State Properties

The arrangement of molecules in the solid state can exist in various forms, such as polymorphs, solvates, or as an amorphous solid. Each form can exhibit different physical properties.[2]

Key Solid-State Characterization Techniques:

| Property | Technique | Purpose |

| Crystallinity | X-ray Powder Diffraction (XRPD) | To determine if the material is crystalline or amorphous and to identify the specific crystal form (polymorph).[1] |

| Thermal Behavior | Differential Scanning Calorimetry (DSC) | To determine the melting point, heat of fusion, and to detect polymorphic transitions.[1][2] |

| Mass Loss | Thermogravimetric Analysis (TGA) | To identify the presence of solvates or hydrates by measuring mass loss upon heating. |

| Morphology | Microscopy (e.g., Scanning Electron Microscopy - SEM) | To visualize the particle size and shape of the solid material.[3] |

Ionization and Dissociation Constants (pKa)

The pKa values of a molecule are critical as they dictate its ionization state at a given pH. This, in turn, influences solubility, permeability, and receptor binding. The subject molecule possesses multiple ionizable groups: the carboxylic acid, the purine ring nitrogens, and the amide proton.

Predicted pKa Values

-

Acidic pKa: The acetic acid moiety is expected to have a pKa in the range of 3-5, typical for carboxylic acids.

-

Basic pKa: The purine ring contains several nitrogen atoms. The N7 nitrogen is a likely site of protonation. Guanine itself has pKa values around 3.3 and 9.2. The substitutions on the molecule will influence these values.

-

Amide Proton: The amide proton is generally weakly acidic with a high pKa.

Computational tools can provide initial estimates for the pKa values of complex molecules.[5][6][7]

Experimental Determination of pKa

Potentiometric titration is the gold standard for pKa determination.

Protocol for Potentiometric pKa Determination:

-

Sample Preparation: Prepare a solution of the compound in deionized water or a co-solvent system if solubility is low. A typical concentration is 1-5 mM.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl and 0.1 M NaOH.

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined from the inflection points of the titration curve.

Solubility Profile

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The solubility of this compound is expected to be highly pH-dependent due to its multiple ionizable groups.

Predicted Solubility Behavior

-

Acidic pH: At low pH, the carboxylic acid will be protonated (neutral), and the purine ring may be protonated (positive charge). Solubility might be limited.

-

Neutral pH: The carboxylic acid will be deprotonated (negative charge), which should enhance aqueous solubility.

-

Basic pH: Both the carboxylic acid and potentially the purine ring will be deprotonated, likely leading to higher solubility.

Experimental Determination of Aqueous Solubility

The shake-flask method is a common technique for determining equilibrium solubility.[8][9][10][11]

Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Lipophilicity (LogP and LogD)

Lipophilicity is a key parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).[12][13][14]

-

LogP: The partition coefficient between n-octanol and water for the neutral form of the molecule.

-

LogD: The distribution coefficient at a specific pH, which considers all ionized and unionized forms of the molecule. For ionizable compounds like the one , LogD is more physiologically relevant.[12][14]

Protocol for LogD Determination using Shake-Flask Method:

-

Preparation: Prepare a solution of the compound in a suitable solvent.

-

Partitioning: Add a known volume of this solution to a vial containing a biphasic system of n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).

-

Equilibration: Shake the vial vigorously to allow for partitioning between the two phases and then allow the layers to separate.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC.

-

Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

A reverse-phase HPLC method can also be used for a high-throughput determination of LogP and LogD.[15][16]

Chemical Stability

Assessing the chemical stability of a new drug candidate is crucial for determining its shelf-life and appropriate storage conditions.[17][18][19] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[17][20][21]

Forced Degradation Study Design:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, heat |

| Base Hydrolysis | 0.1 M NaOH, heat |

| Oxidation | 3% H₂O₂, room temperature |

| Thermal Stress | Solid sample heated (e.g., 60-80°C) |

| Photostability | Exposure to UV and visible light (ICH Q1B) |

Analytical Workflow for Stability Studies

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the development of an HPLC method that can separate the parent compound from all potential degradation products.

General HPLC Method Parameters for Purine Analogs:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3-5 µm).[22]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[22][23]

-

Detection: UV detection at a wavelength where the purine core has strong absorbance (typically around 254-270 nm).[22][24]

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear.

Summary of Physicochemical Properties

The following table should be populated with experimental data as it is generated.

| Property | Predicted Value/Behavior | Experimental Method |

| Melting Point (°C) | Likely high (>200°C) due to the purine core and hydrogen bonding capabilities. | Differential Scanning Calorimetry (DSC) |

| pKa₁ (Acidic) | 3 - 5 | Potentiometric Titration |

| pKa₂ (Basic) | ~3 and ~9 (to be confirmed) | Potentiometric Titration |

| Aqueous Solubility | pH-dependent | Shake-Flask Method with HPLC-UV |

| LogP | (To be determined) | Shake-Flask or HPLC Method |

| LogD (pH 7.4) | (To be determined) | Shake-Flask or HPLC Method |

| Chemical Stability | Potential for hydrolysis of the amide and degradation of the purine ring. | Forced Degradation Studies with HPLC-UV/MS |

Conclusion

This technical guide outlines a systematic approach for the comprehensive physicochemical characterization of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid. By following the described predictive analyses and experimental protocols, researchers can build a robust data package that is essential for advancing this compound through the drug development pipeline. The interplay between these properties is complex, and a thorough understanding is critical for rational formulation design and for predicting in vivo performance.

References

-

Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

-

Avdeef, A. (n.d.). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Retrieved from [Link]

-

Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

-

Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898–905. [Link]

-

Klicić, J. J., Friesner, R. A., & Rejto, P. A. (2016). Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. Journal of Chemical Information and Modeling, 56(12), 2415–2427. [Link]

-

AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

-

Klicić, J. J., Friesner, R. A., & Rejto, P. A. (2016). Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. PubMed. Retrieved from [Link]

-

Patheon pharma services. (n.d.). Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle. Retrieved from [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference? Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Klicić, J. J., Friesner, R. A., & Rejto, P. A. (2016). Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. ResearchGate. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Shimizu, K. (2022, July 29). Predict the pKa of a molecule. Organic Chemistry: How to... Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Florida. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation for Purine HPLC Assay. Retrieved from [Link]

-

TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 27(9). Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 2(2), 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of guanine and its derivatives reviewed including... Retrieved from [Link]

-

Kaneko, K., et al. (2008). A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. PubMed. Retrieved from [Link]

-

Delaney, J. C., & Sinden, R. R. (2008). Impact of the oxidized guanine lesion spiroiminodihydantoin on the conformation and thermodynamic stability of a 15-mer DNA duplex. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds. A number of each... Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and profiling of purines in foods by using HPLC and LC-MS. Retrieved from [Link]

-

Bergazin, T. D. (2020). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tautomeric effect of guanine on stability, spectroscopic and absorbance properties in cytosine–guanine base pairs: a DFT and TD-DFT perspective. Retrieved from [Link]

-

Wang, J., et al. (2025). Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction and evaluation of purine-binding peptides using integrated molecular descriptors and docking analysis. Retrieved from [Link]

-

Li, Y., et al. (2024). Validation and stability analysis of guanine deaminase assay kit. PubMed Central. Retrieved from [Link]

-

Ali, A., et al. (2025). Predictive modeling of physicochemical properties of antihypertensive drugs using degree-based topological indices and machine learning algorithm. PubMed. Retrieved from [Link]

-

Mitac. (n.d.). 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid. Retrieved from [Link]

-

Kim, J. H., et al. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. PubMed. Retrieved from [Link]

Sources

- 1. solitekpharma.com [solitekpharma.com]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. alfatestlab.com [alfatestlab.com]

- 4. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. acdlabs.com [acdlabs.com]

- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 14. enamine.net [enamine.net]

- 15. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. acdlabs.com [acdlabs.com]

- 19. biopharmaspec.com [biopharmaspec.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. longdom.org [longdom.org]

- 22. cores.emory.edu [cores.emory.edu]

- 23. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Structure Elucidation of CAS 172405-20-8: A Multi-technique Spectroscopic Approach

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a chemical structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, technical walkthrough of the structure elucidation of CAS 172405-20-8, identified as 9H-Purine-9-acetic acid, 1,6-dihydro-2-[(2-methyl-1-oxopropyl)amino]-6-oxo-, also known as N²-(isobutyryl)-9-(carboxymethyl)guanine. This document is not merely a recitation of data but a narrative of scientific deduction, illustrating how a combination of modern analytical techniques—mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy—are synergistically employed to unambiguously confirm the molecular architecture of a complex organic molecule. We will delve into the causality behind experimental choices and demonstrate how each piece of spectroscopic evidence contributes to the final, validated structure.

Introduction: The Analytical Challenge

The compound registered under CAS 172405-20-8 presents a moderately complex structure featuring a purine core, a site of N-acylation, and an N-alkylation, leading to potential isomerism that must be resolved. The molecular formula is C₁₁H₁₃N₅O₄. The primary challenges in the structure elucidation of this molecule are:

-

Regiochemistry of Substitution: Confirming that the carboxymethyl group is attached to the N9 position of the purine ring and not other possible sites (e.g., N7).

-

Site of Acylation: Verifying that the isobutyryl group is located on the exocyclic N²-amino group.

-

Tautomeric Form: Establishing the dominant tautomeric form of the guanine core in the solid state.

To address these challenges, a multi-faceted analytical strategy is essential. This guide will simulate the process of receiving a newly synthesized batch of this compound and applying a logical sequence of analyses to confirm its identity and purity. A plausible synthetic route involves the alkylation of an N-acylated guanine derivative or the acylation of a pre-alkylated guanine. A reported high-yielding synthesis starts from 6-chloro-2-amino purine, which helps in confirming the N9-regioisomer.[1][2]

The Integrated Analytical Workflow

The structure elucidation process follows a logical progression, starting with techniques that provide broad, molecular-level information and moving towards more detailed, atom-specific data.

subgraph "cluster_0" { label = "Initial Analysis"; bgcolor="#F1F3F4"; "MS" [label="High-Resolution Mass Spectrometry (HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FTIR" [label="FTIR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Detailed Structural Analysis"; bgcolor="#F1F3F4"; "1D_NMR" [label="1D NMR (¹H, ¹³C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2D_NMR" [label="2D NMR (COSY, HSQC, HMBC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Final Confirmation"; bgcolor="#F1F3F4"; "Confirmation" [label="Structure Confirmed", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"MS" -> "1D_NMR" [label="Provides Molecular Formula"]; "FTIR" -> "1D_NMR" [label="Identifies Functional Groups"]; "1D_NMR" -> "2D_NMR" [label="Assigns Protons & Carbons"]; "2D_NMR" -> "Confirmation" [label="Confirms Connectivity & Regiochemistry"]; }

Workflow for Structure Elucidation

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

3.1. Expertise & Rationale

The first step in characterizing an unknown compound is to determine its elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, capable of measuring mass-to-charge ratios to several decimal places.[3][4][5] This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

For CAS 172405-20-8, the expected molecular formula is C₁₁H₁₃N₅O₄. We would anticipate observing the protonated molecule [M+H]⁺ in positive ion mode electrospray ionization (ESI).

3.2. Predicted HRMS Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₃N₅O₄ |

| Monoisotopic Mass | 279.0968 Da |

| Observed Ion ([M+H]⁺) | 280.1046 Da |

3.3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To further confirm the structure, tandem mass spectrometry (MS/MS) is employed to fragment the parent ion ([M+H]⁺) and analyze the resulting daughter ions. The fragmentation pattern provides clues about the connectivity of the molecule. For purine derivatives, characteristic fragmentation pathways often involve the cleavage of substituent groups.[6]

Predicted Fragmentation Pathways:

-

Loss of the isobutyryl group: A neutral loss of C₄H₆O (70.04 Da) from the parent ion.

-

Loss of the carboxymethyl group: A neutral loss of C₂H₂O₂ (58.01 Da) from the parent ion.

-

Cleavage of the purine ring: Characteristic fragmentation of the core structure.

"M_H" [label="[M+H]⁺\nm/z = 280.10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Frag1" [label="Loss of C₄H₆O\n(isobutyryl group)", shape=ellipse, style=dashed]; "Frag2" [label="Loss of CH₂COOH\n(carboxymethyl group)", shape=ellipse, style=dashed]; "Ion1" [label="[M+H - 70]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ion2" [label="[M+H - 59]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"M_H" -> "Frag1" [arrowhead=none]; "Frag1" -> "Ion1"; "M_H" -> "Frag2" [arrowhead=none]; "Frag2" -> "Ion2"; }

Predicted MS/MS Fragmentation

3.4. Experimental Protocol: HRMS (LC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Chromatography: Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A C18 reversed-phase column is typically used. The mobile phase can be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: Set to 3.5-4.0 kV.

-

Source Temperature: Maintained at approximately 150 °C.

-

Data Acquisition: Acquire full scan data from m/z 50 to 500. For MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID).[8]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1. Expertise & Rationale

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] Each functional group absorbs infrared radiation at a characteristic wavenumber, providing a molecular "fingerprint." For CAS 172405-20-8, we expect to see characteristic absorptions for the amide, carboxylic acid, and the purine ring system.

4.2. Predicted FTIR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 | N-H stretching (amide and purine ring) |

| 3000-2500 | O-H stretching (carboxylic acid, broad) |

| ~1710 | C=O stretching (carboxylic acid) |

| ~1680 | C=O stretching (amide I band and purine C6-keto) |

| ~1600, ~1550 | C=C and C=N stretching (purine ring) |

| ~1540 | N-H bending (amide II band) |

The presence of these bands provides strong evidence for the key functional groups of the molecule.[10][11][12]

4.3. Experimental Protocol: FTIR (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[13][14]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[15][16]

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

5.1. Expertise & Rationale

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[17][18][19][20]

5.2. Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad s | 1H | Carboxylic acid OH |

| ~11.0 | s | 1H | Purine N1-H |

| ~10.5 | s | 1H | Amide N²-H |

| ~8.0 | s | 1H | Purine C8-H |

| ~4.5 | s | 2H | N9-CH₂-COOH |

| ~2.8 | septet | 1H | Isobutyryl CH |

| ~1.1 | d | 6H | Isobutyryl CH₃ |

5.3. Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Amide C=O |

| ~170 | Carboxylic acid C=O |

| ~155 | Purine C6 |

| ~152 | Purine C2 |

| ~148 | Purine C4 |

| ~140 | Purine C8 |

| ~120 | Purine C5 |

| ~45 | N9-CH₂-COOH |

| ~35 | Isobutyryl CH |

| ~19 | Isobutyryl CH₃ |

5.4. 2D NMR for Connectivity Confirmation

-

COSY (Correlation Spectroscopy): This experiment will show a correlation between the isobutyryl CH proton (~2.8 ppm) and the two methyl groups (~1.1 ppm), confirming the isobutyryl fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon. This will confirm the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the regiochemistry. We expect to see the following crucial long-range correlations:

-

A correlation from the N9-CH₂ protons (~4.5 ppm) to the purine C4 and C8 carbons. This definitively places the carboxymethyl group at the N9 position.

-

A correlation from the amide N-H proton (~10.5 ppm) to the isobutyryl carbonyl carbon and the purine C2 carbon, confirming the N²-acylation.

-

subgraph "cluster_0" {

label = "Key HMBC Correlations";

bgcolor="#F1F3F4";

"structure" [label=<

>]; // Placeholder for a chemical structure image

"N9_CH2" [label="N9-CH₂ Protons"];

"C4_C8" [label="Purine C4 & C8"];

"NH_Amide" [label="Amide N-H Proton"];

"C2_CO" [label="Purine C2 & Amide C=O"];

}

>]; // Placeholder for a chemical structure image

"N9_CH2" [label="N9-CH₂ Protons"];

"C4_C8" [label="Purine C4 & C8"];

"NH_Amide" [label="Amide N-H Proton"];

"C2_CO" [label="Purine C2 & Amide C=O"];

}

"N9_CH2" -> "C4_C8" [label="Confirms N9-alkylation"]; "NH_Amide" -> "C2_CO" [label="Confirms N²-acylation"]; }

Key HMBC Correlations for Regiochemistry

(Note: A placeholder for a chemical structure image is used in the DOT script above. In a real application, this would be replaced with an actual image of the molecule with atoms numbered for clarity.)

5.5. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, potentially using a proton-decoupled pulse program.

-

-

2D NMR Acquisition:

-

Run standard COSY, HSQC, and HMBC experiments using the instrument's default parameters, adjusting as necessary for the specific sample concentration.

-

Conclusion: A Self-Validating Structural Narrative

The combination of HRMS, FTIR, and a full suite of NMR experiments provides a self-validating system for the structure elucidation of CAS 172405-20-8.

-

HRMS establishes the correct molecular formula, C₁₁H₁₃N₅O₄.

-

FTIR confirms the presence of the expected functional groups: amide, carboxylic acid, and the purine core.

-

1D NMR provides the number and types of protons and carbons, consistent with the proposed structure.

-

2D NMR , particularly the HMBC experiment, definitively establishes the connectivity and, most importantly, the regiochemistry of the N-alkylation and N-acylation, confirming the structure as N²-(isobutyryl)-9-(carboxymethyl)guanine.

Each technique provides a layer of evidence that, when combined, leaves no ambiguity as to the molecular structure of the compound. This rigorous, multi-technique approach is the gold standard in chemical characterization and is essential for ensuring the quality and integrity of chemical entities in research and development.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Datta, D. (2020). A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone. Nucleosides, Nucleotides & Nucleic Acids, 39(4), 530-541.

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

PubMed. (2020). A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

- Zaharia, M., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central.

-

ResearchGate. (n.d.). FT-IR spectra for (a) guanine, (b) UVA-induced guanine damage and (c).... Retrieved from [Link]

- Qu, L.-B., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals.

-

ResearchGate. (n.d.). FTIR spectrum of guanine monomer as powder (blue) and.... Retrieved from [Link]

-

PubMed. (1986). F.t.-i.r. and laser-Raman spectra of guanine and guanosine. Retrieved from [Link]

-

PubMed. (1993). [FTIR, UV spectrum characteristics of guanine-halohydrocarbon adducts]. Retrieved from [Link]

-

ResearchGate. (2001). An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of anhydrous guanine. Experimental (a). Calculated, for.... Retrieved from [Link]

-

PubMed. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Retrieved from [Link]

-

Sci-Hub. (n.d.). A¹H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2′).... Retrieved from [Link]

-

ResearchGate. (n.d.). MS² fragmentation spectra of PDNS ribotides The structure of the.... Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Bruker. (n.d.). Basic 1D and 2D Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules. Retrieved from [Link]

-

ResearchGate. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Retrieved from [Link]

-

YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved from [Link]

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

NIH. (n.d.). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Retrieved from [Link]

-

YouTube. (2025, June 13). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

-

NIH. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. measurlabs.com [measurlabs.com]

- 6. tsijournals.com [tsijournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aqa.org.uk [aqa.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. F.t.-i.r. and laser-Raman spectra of guanine and guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. jascoinc.com [jascoinc.com]

- 17. emerypharma.com [emerypharma.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Biological Activity of Novel Purine Derivatives

Introduction: The Enduring Relevance of the Purine Scaffold in Drug Discovery

The purine ring system, a fundamental component of nucleic acids and essential cofactors, represents one of nature's most versatile and privileged scaffolds.[1][2] This heterocyclic motif, composed of a fused pyrimidine and imidazole ring, is at the heart of numerous endogenous signaling molecules and has been a cornerstone in the development of clinically successful therapeutics for decades.[1][3] From antiviral agents like acyclovir to anticancer drugs such as mercaptopurine, the ability of purine analogues to mimic endogenous structures allows them to interact with and modulate a vast array of biological targets.[4][5]

This technical guide provides an in-depth exploration of the methodologies and recent discoveries in the biological evaluation of novel purine derivatives. Designed for researchers, scientists, and drug development professionals, this document will delve into the core therapeutic areas where purine derivatives are making a significant impact, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on this ever-evolving field. We will move beyond a simple recitation of facts to explain the causal relationships behind experimental design and the interpretation of results, fostering a deeper understanding of how to unlock the full potential of this remarkable chemical scaffold.

I. Anticancer Activity: Targeting the Machinery of Uncontrolled Proliferation

The development of purine derivatives as anticancer agents has a rich history, with many established drugs targeting nucleotide metabolism.[6][7][8] However, the new wave of novel purine analogues primarily focuses on more specific targets within cellular signaling pathways that are dysregulated in cancer, most notably protein kinases.[4][9][10]

A. Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their aberrant activity is a hallmark of many cancers.[4][9] Purine derivatives, due to their structural similarity to the adenosine triphosphate (ATP) molecule, are ideally suited to act as competitive inhibitors at the ATP-binding site of kinases.[11][12][13] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive tumor growth, proliferation, and survival.[14]

A critical family of kinases targeted by purine derivatives are the Cyclin-Dependent Kinases (CDKs). CDKs are the master regulators of the cell cycle, and their hyperactivity is a common feature of cancer.[11][15] Novel purine analogues have been designed to selectively inhibit specific CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[16]

Diagram: Simplified Cyclin-Dependent Kinase (CDK) Signaling Pathway

The following diagram illustrates the central role of CDK complexes in cell cycle progression and how their inhibition can halt uncontrolled cell division.

Caption: Inhibition of CDK2 complexes by novel purine derivatives blocks cell cycle progression.

B. In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel purine derivatives relies on robust and reproducible in vitro assays. The primary goal is to determine the compound's cytotoxicity and its potency against various cancer cell lines.

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[4][11][17][18] It is a reliable and cost-effective method for high-throughput screening of potential anticancer compounds.[4]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with a serial dilution of the novel purine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[17]

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7][17]

-

Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Experimental Workflow for the SRB Assay

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

C. Recent Advances and Quantitative Data

Recent research has yielded a plethora of novel purine derivatives with potent anticancer activities. The following table summarizes the in vitro cytotoxicity of selected recently developed compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5g | PA-1 (Ovarian) | 1.08 | [16] |

| 5i | MCF-7 (Breast) | 3.54 | [16] |

| 8c | WI3 (Lung) | 23.41 ± 3.8 | [8] |

| 4b | MCF-7 (Breast) | 21.71 | [19] |

| 4b | HepG-2 (Liver) | 27.15 | [19] |

| 4b | Caco-2 (Colon) | 31.40 | [19] |

| Cs/4b-NSs | MCF-7 (Breast) | 6.90 | [19] |

Lower IC₅₀ values indicate higher potency.

II. Antiviral Activity: Disrupting Viral Replication

Purine nucleoside analogues have long been a cornerstone of antiviral therapy, with drugs like acyclovir and ganciclovir being prime examples.[4] These compounds act as chain terminators during viral DNA or RNA synthesis, a mechanism that exploits the rapid replication of viruses.[20][21] Novel purine derivatives continue to be explored for their potential against a broad spectrum of viruses.[22][23]

A. Mechanism of Action: Inhibition of Viral Polymerases

The primary mechanism of action for many antiviral purine derivatives is the inhibition of viral DNA or RNA polymerases.[20] These compounds are typically prodrugs that are phosphorylated within the host cell to their active triphosphate form. This active form then competes with the natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain. Once incorporated, the lack of a 3'-hydroxyl group on the purine analogue prevents the addition of the next nucleotide, leading to chain termination and the halting of viral replication.[21]

B. In Vitro Evaluation of Antiviral Activity

The evaluation of antiviral activity involves infecting host cells with the virus of interest and then treating them with the novel purine derivative. The reduction in viral replication is then quantified.

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the novel purine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

C. Recent Advances and Quantitative Data

The search for broad-spectrum antiviral agents has led to the development of novel purine derivatives with activity against various viruses.

| Compound ID | Virus | Host Cell | IC₅₀ (µM) | Reference |

| 11f | Avian Influenza (H5N1) | MDCK | 0.062 (as CDK9 inhibitor) | [5][24] |

| 6 | Influenza A (H1N1) | MDCK | 4.85 | [25] |

| 9 | Influenza A (H1N1) | MDCK | 7.35 | [25] |

| 10 | Influenza A (H1N1) | MDCK | 1.75 | [25] |

III. Modulating Adenosine Receptors: A Key to Treating Inflammatory and Neurological Disorders

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), play a crucial role in regulating a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[26][27] Purine derivatives, particularly adenosine analogues, are key tools for studying and therapeutically targeting these receptors.

A. Mechanism of Action: Agonism and Antagonism of Adenosine Receptors

There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃.[9] Novel purine derivatives can be designed to act as selective agonists or antagonists for these receptor subtypes. For instance, selective A₃ adenosine receptor (A₃AR) agonists are being explored for their anti-inflammatory and cardioprotective effects.[6] A₃AR activation primarily couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that can modulate inflammatory responses.[9]

Diagram: Simplified Adenosine A₃ Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the A₃ adenosine receptor by a novel purine agonist.

Caption: Agonist binding to the A₃AR inhibits adenylyl cyclase via a Gαi protein.

IV. Future Perspectives and Conclusion

The versatility of the purine scaffold ensures its continued prominence in drug discovery. Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing purine derivatives with higher selectivity for specific kinase isoforms or adenosine receptor subtypes will be crucial to minimize off-target effects and improve therapeutic indices.

-

Novel Mechanisms of Action: While kinase inhibition and polymerase targeting are well-established, exploring novel mechanisms of action for purine derivatives will open up new therapeutic avenues.

-

Combinatorial Therapies: The combination of purine derivatives with other therapeutic agents holds promise for overcoming drug resistance and achieving synergistic effects, particularly in cancer treatment.

-

Advanced Drug Delivery Systems: The use of nanotechnology and other advanced drug delivery systems can improve the pharmacokinetic properties and targeted delivery of purine-based drugs.[19]

References

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

Bio-Rad. (n.d.). A3 receptor signaling Pathway Map - PrimePCR | Life Science. Retrieved from [Link]

- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. Current Topics in Medicinal Chemistry, 6(13), 1331–1339.

- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (2025).

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

- Houghton, P. J., & Houghton, B. J. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods, 42(4), 377–387.

- Linden, J. (2018). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 19(10), 2977.

-

protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

- International Journal of Bio-Medical Research. (2023). THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. International Journal of Bio-Medical Research, 14(01).

-

Wikipedia. (n.d.). Adenosine A3 receptor. Retrieved from [Link]

- Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 153, 107841.

-

ResearchGate. (n.d.). The cell cycle phases and their associated cyclin-dependent kinases.... Retrieved from [Link]

- Mureșan, S., & Suciu, C. (2020). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences, 21(21), 8043.

-

ResearchGate. (n.d.). Signaling through Cyclin/CDK pathway in cell cycle. Both CDK-4/6 and.... Retrieved from [Link]

- Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry.

- Attia, R. T., Ewida, M. A., Khaled, E., & Fawzy, I. M. (2023). Newly Synthesized Anticancer Purine Derivatives Inhibiting p-EIF4E Using Surface-Modified Lipid Nanovesicles. ACS Omega, 8(41), 38043–38061.

- El-Sabbagh, O. I., et al. (2022). Purine analogues as potential CDK9 inhibitors: New pyrazolopyrimidines as anti-avian influenza virus. Nucleosides, Nucleotides & Nucleic Acids, 41(7), 643-670.

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

- Nath, R., et al. (2026). Purine derivatives as potent anticancer agents: a comprehensive review. Future Medicinal Chemistry, 18(1), 103-112.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Wang, Y., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Molecules, 30(18), 4473.

- El-Sabbagh, O. I., et al. (2022). Purine analogues as potential CDK9 inhibitors: New pyrazolopyrimidines as anti-avian influenza virus. Nucleosides, Nucleotides & Nucleic Acids, 41(7), 643-670.

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

- Wang, Y., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2909.

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

- de Almeida, M. V., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)

-

graphviz.org. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

graphviz.org. (n.d.). DOT Language. Retrieved from [Link]

-

cs.brown.edu. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

-

ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... Retrieved from [Link]

- Laufer, S. A., et al. (2005). Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. Journal of Medicinal Chemistry, 48(3), 710-722.

- Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(3), 710-722.

- Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.

Sources

- 1. Purine derivatives as potent anticancer agents: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. biomedscidirect.com [biomedscidirect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In vitro kinase assay [protocols.io]

- 19. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT (Assay protocol [protocols.io]

- 22. Purine analogues as potential CDK9 inhibitors: New pyrazolopyrimidines as anti-avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. reactionbiology.com [reactionbiology.com]

In Vitro Screening of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid, a novel N9-substituted guanine derivative. Recognizing the therapeutic potential inherent in purine analogs—spanning antiviral, anticancer, and immunomodulatory applications—this document outlines a strategic, multi-tiered screening cascade.[1][2][3] The proposed workflow is designed to first establish a foundational cytotoxicity profile, followed by parallel investigations into the compound's specific biological activities. Detailed, field-proven protocols for cytotoxicity assessment, immunomodulatory effect evaluation, antiviral efficacy testing, and kinase inhibition screening are provided. This guide is intended for researchers, scientists, and drug development professionals, offering the technical detail necessary to rigorously evaluate the therapeutic promise of this and similar purine-based compounds.

Introduction: The Rationale for Screening a Novel Purine Analog

Purine analogs are a cornerstone of modern pharmacotherapy, with their structural similarity to endogenous purines allowing them to modulate critical biological pathways.[1] This mimicry enables them to function as antimetabolites, kinase inhibitors, or modulators of immune signaling pathways.[2][3] The compound of interest, 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid, is an N9-substituted guanine derivative. Modifications at the N9 position of the purine ring are known to significantly influence biological activity, offering a rich scaffold for drug discovery.

Given the established precedent for this chemical class, a systematic in vitro screening approach is warranted to elucidate the bioactivity of this novel molecule. This guide proposes a logical screening funnel, beginning with essential safety and viability assessments and branching into key therapeutic areas where purine analogs have demonstrated significant utility.

Caption: Proposed in vitro screening cascade for the test compound.

Tier 1: Foundational Cytotoxicity Profiling

Prior to investigating specific biological activities, it is imperative to determine the cytotoxic potential of the compound. This initial screen establishes a therapeutic window and informs the concentration ranges for subsequent, more complex assays.

Principle of Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for evaluating the potential toxic effects of a compound on living cells.[4] These assays measure parameters like metabolic activity, which is an indicator of cell viability, and membrane integrity.[4]

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[3][5]

Materials:

-

96-well flat-bottom cell culture plates

-

Test compound stock solution (e.g., in DMSO)

-

Appropriate cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line)

-

Complete cell culture medium

-

Lysis Buffer (e.g., 10X Triton X-100)

-

LDH Assay Kit (containing substrate, cofactor, and dye)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Control Wells:

-

Spontaneous LDH Release (Negative Control): Add 10 µL of sterile water or PBS to triplicate wells.[5]

-

Maximum LDH Release (Positive Control): Add 10 µL of 10X Lysis Buffer to triplicate wells 45 minutes before the end of the incubation period.[5]

-

Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used for the test compound.

-

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[5] Add 50 µL of the stop solution provided in the kit.[5] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[5]

-

Data Analysis: Subtract the 680 nm absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

-

| Parameter | Description | Typical Value |

| CC₅₀ | 50% Cytotoxic Concentration | Compound-dependent (µM) |

| Incubation Time | 24, 48, 72 hours | - |

| Cell Line | HEK293 (non-cancerous) | - |

Table 1: Key parameters for cytotoxicity data presentation.

Tier 2: Primary Activity Screening

Based on the cytotoxicity data, a non-toxic concentration range should be used to explore the compound's potential antiviral, immunomodulatory, and kinase inhibitory activities.

Antiviral Activity Screening

Guanosine analogs are well-established antiviral agents, often acting as terminators of viral nucleic acid synthesis.[1] A plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.[7]

Materials:

-

Confluent monolayers of a virus-susceptible cell line (e.g., Vero cells) in 24-well plates

-

A lytic virus stock of known titer (e.g., Herpes Simplex Virus, Influenza Virus)

-

Test compound dilutions in infection medium

-

Infection medium (e.g., MEM with 2% FBS)

-

Overlay medium (e.g., infection medium with 0.5% agarose or methylcellulose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Cell Preparation: Grow host cells in 24-well plates until they form a confluent monolayer.

-

Virus Dilution: Prepare a virus dilution that will produce 50-100 plaques per well.

-

Infection: Wash the cell monolayers with PBS. Inoculate the cells with 0.2 mL of the virus suspension and incubate for 1-2 hours at 37°C to allow for viral adsorption.[8]

-

Compound Treatment: After adsorption, remove the virus inoculum. Add 1 mL of the overlay medium containing various non-toxic concentrations of the test compound.[7] Include a "no drug" virus control.[7]

-

Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-5 days, or until plaques are visible in the control wells. The incubation time is virus-dependent.

-

Plaque Visualization: Carefully remove the overlay. Fix the cells with the fixative solution for at least 30 minutes.[7] Discard the fixative and stain the monolayer with Crystal Violet solution for 15-20 minutes.[7]

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques (clear zones) in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

Caption: Workflow for the antiviral plaque reduction assay.

Immunomodulatory Screening

Substituted guanine ribonucleosides have been shown to possess immunostimulatory properties.[5] Therefore, it is crucial to assess the effect of the test compound on immune cell function.

The Carboxyfluorescein succinimidyl ester (CFSE) assay is a robust method for measuring lymphocyte proliferation.[9] As cells divide, the fluorescent dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each division, which can be quantified by flow cytometry.[9][10]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

CFSE dye

-

T-cell mitogen (e.g., Phytohemagglutinin, PHA) or specific antigen

-

Test compound dilutions

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]

-

CFSE Labeling: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.[4][10]

-

Quenching: Stop the labeling reaction by adding 5 volumes of cold complete medium and incubating for 5 minutes on ice.

-

Washing: Wash the cells three times with complete medium to remove excess CFSE.

-

Cell Culture: Resuspend the labeled cells at 1 x 10⁶ cells/mL in complete medium. Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

-

Treatment and Stimulation: Add 50 µL of the test compound dilutions. Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL). Include unstimulated and mitogen-only controls.

-

Incubation: Incubate the plate for 4-5 days at 37°C, 5% CO₂.

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and acquire data on a flow cytometer. Analyze the CFSE fluorescence in the lymphocyte gate.

-

Data Analysis: Quantify the percentage of proliferating cells and the proliferation index based on the dilution of the CFSE signal.

This assay measures the compound's effect on the production of key cytokines (e.g., TNF-α, IL-6, IL-10) by immune cells.

Materials:

-

PBMCs or a specific immune cell line (e.g., RAW 264.7 macrophages)

-

Stimulant (e.g., Lipopolysaccharide, LPS)

-

Test compound dilutions

-

Commercial ELISA kits for the cytokines of interest

Procedure:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.

-

Compound Pre-incubation: Add the test compound at various concentrations and incubate for 1 hour.[11]

-

Stimulation: Add a stimulant (e.g., LPS at 100 ng/mL) to all wells except the unstimulated control.[11]

-

Incubation: Incubate for 16-24 hours at 37°C, 5% CO₂.[11]

-

Supernatant Collection: Centrifuge the plate and collect the supernatants.[11]

-

ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol.[12][13][14][15] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from a standard curve generated with recombinant cytokines.

Kinase Inhibition Screening

Purine analogs are a well-known class of kinase inhibitors due to their structural resemblance to ATP.[2][3] A fluorescence-based assay can be used for high-throughput screening of potential kinase inhibitors.[16][17][18][19]

Materials:

-

Specific kinase of interest (e.g., a cyclin-dependent kinase, a tyrosine kinase)

-

Fluorescently labeled peptide substrate specific for the kinase

-

ATP

-

Kinase assay buffer

-

Test compound dilutions

-

Black 384-well plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, fluorescent peptide substrate, and ATP in the kinase assay buffer.

-

Compound Addition: Add the test compound dilutions to the wells of the 384-well plate. Include a known inhibitor as a positive control and a vehicle-only (e.g., DMSO) negative control.

-

Kinase Addition: Add the kinase solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. The phosphorylation of the substrate will lead to a change in its fluorescent properties.[16]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

| Parameter | Description |

| EC₅₀ (Antiviral) | 50% Effective Concentration |

| Proliferation Index | Measure of T-cell division |

| Cytokine Levels | pg/mL or ng/mL |

| IC₅₀ (Kinase) | 50% Inhibitory Concentration |

Table 2: Key endpoints for primary activity screens.

Conclusion and Future Directions

This guide presents a structured and comprehensive approach to the initial in vitro evaluation of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid. By systematically assessing cytotoxicity, antiviral, immunomodulatory, and kinase inhibitory activities, researchers can efficiently identify the most promising therapeutic avenues for this novel purine analog. Positive results in any of the Tier 2 screens should be followed by more in-depth secondary assays to elucidate the mechanism of action and confirm selectivity before advancing to in vivo studies. This logical progression from broad screening to focused investigation ensures a resource-efficient and scientifically rigorous drug discovery process.

References

- Arlettaz, L., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology, 631, 239-255.

- Creative Biolabs. (n.d.). Guanosine Analogue for the Treatment of SARS-CoV-2.

- Kumar, A., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 15(10), 843-851.

- Goodman, M. G. (1991). Cellular and biochemical studies of substituted guanine ribonucleoside immunostimulants. Immunopharmacology, 21(1), 51-68.

- protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.

- Sigma-Aldrich. (n.d.). Kinase Assay Kit.

- Johansson, C., et al. (2002). Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Antimicrobial Agents and Chemotherapy, 46(11), 3466–3472.

- Thermo Fisher Scientific. (n.d.).

- Creative Diagnostics. (n.d.). Plaque Reduction Assay.

- Sanchez-Felipe, L., et al. (2021). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Journal of Virological Methods, 292, 114132.

- Singh, M., et al. (2014). Purine Analogues as Kinase Inhibitors: A Review. Current Medicinal Chemistry, 21(1), 1-1.

- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.

- Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates.

- Strober, W. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Current Protocols in Immunology.

- BD Biosciences. (n.d.). Cytokine ELISA Protocol.

- Bowdish Lab. (2011). CYTOKINE ELISA.

- Agilent. (2020).

- BD Biosciences. (n.d.). Cytokine ELISA Protocol.

- BenchChem. (2025). Application Note: ELISA Protocol for Measuring Cytokine Inhibition by IAXO-102.

- Harris, T. K., & Small, E. C. (2008). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 1, 1-15.

- Khubaib, M. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io.

- Park, J., & Koh, M. (2017). Fluorescence detection techniques for protein kinase assay. Sensors, 17(10), 2373.

- Iannotti, F. A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(1), 7693.

- Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.

- Mucosal Immunology. (n.d.).

- Thermo Fisher Scientific. (n.d.). Pierce™ LDH Cytotoxicity Assay Kit.

- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.

- Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.

- InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.

- ResearchGate. (2013).

- Semantic Scholar. (n.d.). Adjusting the Fitting of Fluorescence-Based Dose–Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors.

Sources

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. bioagilytix.com [bioagilytix.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cytokine Elisa [bdbiosciences.com]

- 13. bowdish.ca [bowdish.ca]

- 14. Cytokine Elisa [bdbiosciences.com]